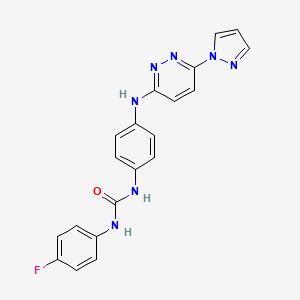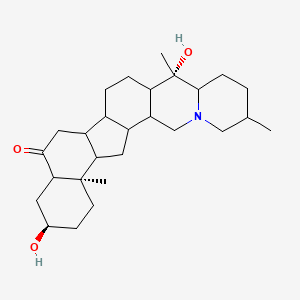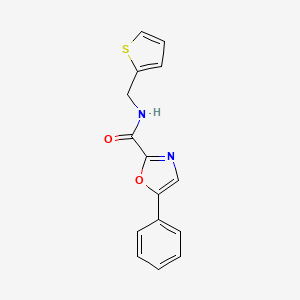
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is known for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Aplicaciones Científicas De Investigación
Antiproliferative Agents in Cancer Research
- Antiproliferative Activity in Non-small Cell Lung Cancer : A study by Bazin et al. (2016) discussed the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, displaying cytostatic activity against a non-small cell lung cancer cell line. This compound shows potential for the reactivation of mutant p53 in NSCLC-N6-L16 cell lines, suggesting its use in cancer therapy research (Bazin et al., 2016).
Antibacterial Agent Research
- Synthesis for Antibacterial Applications : Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including pyrazole derivatives, for use as antibacterial agents. This study highlights the potential of such compounds in developing new antibacterial drugs (Azab et al., 2013).
Psoriasis Treatment Research
- Psoriasis Treatment : A study by Li et al. (2016) identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, including a pyrazolo[3,4-d]pyrimidine derivative. This compound showed significant antipsoriatic effects in a mouse model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Hydrogel Formation and Rheology
- Hydrogel Formation : Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels at specific pH levels. The gel's morphology and rheology were anion-dependent, offering insights into tuning physical properties of gels in scientific applications (Lloyd & Steed, 2011).
Phosphodiesterase Inhibition in Neurological Disorders
- Neurological Disorder Treatment : Kunitomo et al. (2014) synthesized a series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, showing promise for the treatment of schizophrenia. The synthesized compounds, including a pyrazol-1-yl derivative, demonstrated high brain penetration and suppression of symptoms in mice (Kunitomo et al., 2014).
Plant Morphogenesis and Cytokinin-like Activity
- Enhancement of Plant Growth : Ricci and Bertoletti (2009) reviewed urea derivatives like CPPU and TDZ, noting their cytokinin-like activity and use in in vitro plant morphogenesis studies. These compounds enhance adventitious root formation, indicating their potential in agricultural and botanical research (Ricci & Bertoletti, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Conversion of Aldehydes to Nitriles : Yoneda and Nagamatsu (1975) researched the thermolysis of 6-(benzylidenehydrazino)uracil derivatives, which led to the synthesis of pyrazolo[3,4-d]pyrimidines. This method provides a way to convert aldehydes to nitriles, useful in organic synthesis (Yoneda & Nagamatsu, 1975).
Antimicrobial and Anticancer Activities
- Antibacterial and Antitumor Properties : Elewa et al. (2021) synthesized new pyridine derivatives, including those with urea derivatives, evaluating them for antibacterial and antitumor activities. This research expands the understanding of the potential medicinal applications of such compounds (Elewa et al., 2021).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN7O/c21-14-2-4-16(5-3-14)24-20(29)25-17-8-6-15(7-9-17)23-18-10-11-19(27-26-18)28-13-1-12-22-28/h1-13H,(H,23,26)(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYCKJJEGPYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid](/img/structure/B2403321.png)


![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)


![5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2403328.png)
![2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2403329.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

